3,5-Dibromothiophene-2-carboxylic acid
Overview
Description
3,5-Dibromothiophene-2-carboxylic acid is an organobromine compound with the molecular formula C5H2Br2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position
Scientific Research Applications
Synthesis of Novel Compounds
3,5-Dibromothiophene-2-carboxylic acid serves as a critical intermediate in the synthesis of various novel compounds. For instance, it has been used in the creation of thiophene-based derivatives with spasmolytic activities. These derivatives exhibit potential medical applications due to their significant effects on smooth muscle relaxation. The synthesis involves Suzuki cross-coupling reactions, highlighting the versatility of this compound in medicinal chemistry research (Rasool et al., 2020).
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The compound is pivotal in regioselective palladium-catalyzed cross-coupling reactions, leading to the synthesis of various bromothiophenes and their derivatives. Such reactions are essential for creating complex organic molecules with potential applications in drug development and materials science. The ability to control the reaction sites on the thiophene ring opens up possibilities for designing molecules with specific properties (Đặng Thanh Tùng et al., 2009).
Regiospecific Silylation
Research into the regiospecific silylation of dibromothiophenes, including this compound, demonstrates the compound's utility in organic synthesis, particularly in the modification of thiophene rings. This process is critical for introducing silyl groups, which can serve as protective groups or be used in further chemical transformations (Lukevics et al., 2001).
Synthesis and Application in Polymer Chemistry
The compound plays a role in the development of advanced materials, such as conducting polymers. Its derivatives are used as building blocks for polythiophenes, a class of conducting polymers with applications in electronic devices. The bromination and subsequent reactions of thiophene derivatives enable the synthesis of polymers with tailored electrical properties, underscoring the importance of this compound in materials science (Dang & Chen, 2007).
Contributions to Organic Electronics
Additionally, the compound contributes to the field of organic electronics through its role in synthesizing oligothiophenes and polythiophenes. These materials are critical for developing organic semiconductors, which are essential for flexible electronics, solar cells, and other applications. The ability to manipulate the structure of thiophene-based compounds, such as this compound, allows researchers to fine-tune the properties of the resulting materials, including their conductivity and optical properties (Lee et al., 2002).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Mode of Action
As a building block in organic synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .
Action Environment
The action, efficacy, and stability of 3,5-Dibromothiophene-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemicals that can react with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromothiophene-2-carboxylic acid can be synthesized through the bromination of thiophene-2-carboxylic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The general reaction scheme is as follows:
Bromination: Thiophene-2-carboxylic acid is treated with bromine or NBS in the presence of a catalyst such as iron or aluminum chloride to yield this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.
Reduction Reactions: The
Properties
IUPAC Name |
3,5-dibromothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSIPRAZKDEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347754 | |
Record name | 3,5-dibromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-68-4 | |
Record name | 3,5-dibromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7311-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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